4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate
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Overview
Description
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate is a chemical compound with the molecular formula C10H20N3O3PS and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a triaza-phosphaadamantane core, making it a versatile ligand in various chemical reactions.
Mechanism of Action
Target of Action
It is known that ptabs is a phosphine ligand , which suggests that its targets are likely to be metal ions in various biochemical reactions.
Mode of Action
PTABS acts as a ligand in various cross-coupling reactions . A ligand is a molecule that binds to another (usually larger) molecule. In this case, PTABS can bind to metal ions, facilitating various chemical reactions. The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Preparation Methods
The synthesis of 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate typically involves organic synthesis techniques. The reaction conditions often require an inert atmosphere and room temperature storage . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can modify the triaza-phosphaadamantane core, altering its chemical properties.
Common reagents used in these reactions include copper (II) salts, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar compounds to 4-(1,3,5-Triaza-7-phosphaadamantan-1-ium-1-yl)butane-1-sulfonate include:
1,3,5-Triaza-7-phosphaadamantane: Shares the triaza-phosphaadamantane core but lacks the sulfonate group.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Another derivative with a different substitution pattern.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A related ligand used in similar catalytic applications.
The uniqueness of this compound lies in its sulfonate group, which enhances its solubility and reactivity in aqueous environments, making it particularly useful in water-based catalytic systems .
Properties
IUPAC Name |
4-(3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decan-1-yl)butane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N3O3PS/c14-18(15,16)4-2-1-3-13-6-11-5-12(7-13)9-17(8-11)10-13/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJWBSOVUYDJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C[N+]3(CN1CP(C2)C3)CCCCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N3O3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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